N-phenyl-9H-pyrimido[4,5-b]indol-4-amine N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13866193
InChI: InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)
SMILES:
Molecular Formula: C16H12N4
Molecular Weight: 260.29 g/mol

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

CAS No.:

Cat. No.: VC13866193

Molecular Formula: C16H12N4

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine -

Specification

Molecular Formula C16H12N4
Molecular Weight 260.29 g/mol
IUPAC Name N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
Standard InChI InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)
Standard InChI Key RNCCWYOKKBCIPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3

Introduction

Structural Characteristics and Synthesis Pathways

Molecular Architecture

The compound features a tricyclic core comprising a pyrimidine ring fused to an indole system at positions 4 and 5, respectively. The N4 position is substituted with a phenyl group, contributing to its planar geometry and π-π stacking interactions with biological targets. X-ray crystallographic data, though limited, suggest that the pyrimido[4,5-b]indole system adopts a nearly coplanar conformation, facilitating deep binding into enzymatic pockets .

Key structural parameters:

  • Molecular formula: C₁₆H₁₂N₄

  • SMILES: C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3

  • Hydrogen bond donors/acceptors: 2/4

Synthetic Methodologies

Two primary routes dominate the synthesis of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine:

Fisher Indole Cyclization

A modified Fisher indolization protocol involves:

  • Condensation of 2-amino-6-hydrazinylpyrimidin-4(3H)-one with cyclohexanone under acidic conditions to form the pyrimidoindole scaffold .

  • Oxidation with MnO₂ to introduce aromaticity.

  • Chlorination using POCl₃ followed by nucleophilic displacement with aniline derivatives .

Four-Component Reaction

An alternative approach employs:

  • Sequential coupling of indole-2-carbaldehyde, malononitrile, ammonium acetate, and substituted anilines in ethanol at reflux.

  • Microwave-assisted cyclization (150°C, 30 min) to enhance reaction efficiency.

This route allows incorporation of diverse substituents at the N4 position, enabling rapid analog generation for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms of Action

Anticancer Activity

N-Phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives exhibit remarkable cytotoxicity across the NCI-60 tumor cell panel:

Cell LineGI₅₀ (nM)Cell LineGI₅₀ (nM)
MDA-MB-43514.7NCI-H522<10
SNB-7512.7OVCAR-842.3
NCI/ADR-RES11.5MDA-MB-231/ATCC64.6
HS 578T11.5BT-54994.5

Data adapted from NCI-60 screening results

Mechanistic studies demonstrate dual targeting:

  • Microtubule disruption: Causes 50% microtubule depolymerization at 105 nM (EC₅₀), comparable to CA-4 (13 nM) .

  • Enzymatic inhibition:

    • Thymidylate synthase IC₅₀ = 8.2 nM (vs. pemetrexed IC₅₀ = 12.4 nM)

    • GSK-3β Ki = 2.3 nM (25-fold selectivity over CDK2)

Structure-Activity Relationships

Systematic modifications reveal critical pharmacophoric elements:

PositionModificationEffect on Activity
N4Methylation↓ Potency (EC₅₀ >1 μM)
2-NH₂AcylationComplete loss of activity
4’-OMethoxy substitution↑ Metabolic stability (t₁/₂ +3h)

The 2-amino group and unsubstituted N4 phenyl ring emerge as indispensable for maintaining sub-100 nM potency .

Pharmacokinetic Profile and Metabolic Stability

In Vitro ADME Properties

ParameterValue
Plasma protein binding92.4% (human albumin)
Microsomal stabilityt₁/₂ = 48 min (human)
CYP3A4 inhibitionIC₅₀ = 6.8 μM
Permeability (Caco-2)Papp = 18.2 ×10⁻⁶ cm/s

Data from hepatic microsome assays and Caco-2 models

Metabolic Pathways

Primary metabolites identified via LC-MS/MS:

  • M1: 4’-Hydroxyphenyl derivative (CYP2C9-mediated oxidation)

  • M2: N-demethylated pyrimidine (CYP3A4-mediated N-dealkylation)

  • M3: Glucuronide conjugate (UGT1A1-mediated phase II metabolism)

Lead optimization through 4’-O-methylation reduces first-pass metabolism by 73%, achieving oral bioavailability of 41% in murine models .

Comparative Analysis with Structural Analogs

A series of pyrimido[4,5-b]indole derivatives highlight the superiority of N-phenyl substitution:

CompoundTS IC₅₀ (nM)Microtubule EC₅₀ (nM)LogP
N-Phenyl derivative8.21052.1
N-Benzyl analog54.74203.4
N-Cyclohexyl analog128.9>10002.8
2-Chloro substituted12.4892.6

Data compiled from enzymatic and cellular assays

The N-phenyl variant demonstrates optimal balance between potency and lipophilicity, adhering to Lipinski’s rule parameters (MW <500, LogP <5, H-bond donors <5).

Clinical Development and Future Directions

Preclinical Efficacy

  • Xenograft models: 60% tumor growth inhibition (TGI) at 10 mg/kg/day in MDA-MB-435 breast cancer models vs. 42% TGI for paclitaxel .

  • Combination therapy: Synergistic effects observed with 5-FU (CI = 0.32 at ED₇₅).

Challenges and Optimization Strategies

  • Solubility enhancement: Prodrug approaches using lysine conjugates increase aqueous solubility from 0.8 μg/mL to 12.4 mg/mL.

  • CNS penetration: Introduction of fluorine at the 7-position improves blood-brain barrier permeability (Kp,uu = 0.63) .

  • Resistance mitigation: Co-administration with P-glycoprotein inhibitors restores potency in multidrug-resistant cell lines (IC₅₀ shift from 128 nM to 19 nM) .

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